3-Mercaptohexyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

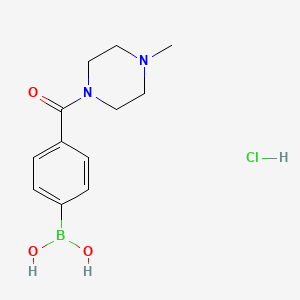

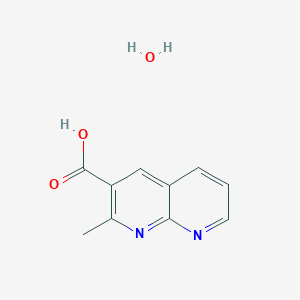

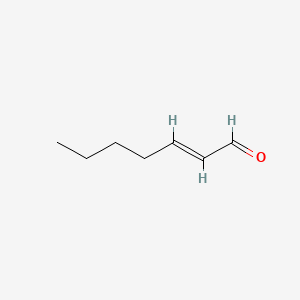

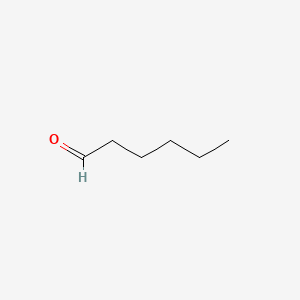

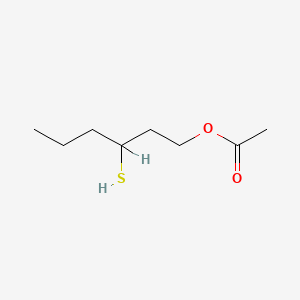

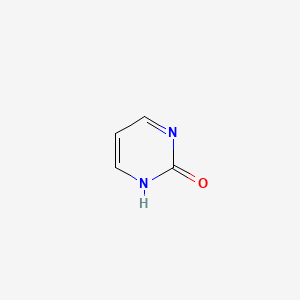

3-Mercaptohexyl acetate is an acetate ester obtained by formal O-acetylation of 3-mercaptohexanol . It has a green sulfurous aroma with a sweet meaty background, slightly caramelized onion-like, and with a catty dry out . It is also known for its tropical fruity notes .

Molecular Structure Analysis

The molecular formula of this compound is C8H16O2S . Its molecular weight is 176.276 . The IUPAC Standard InChI isInChI=1S/C8H16O2S/c1-3-4-8 (11)5-6-10-7 (2)9/h8,11H,3-6H2,1-2H3 . Physical and Chemical Properties Analysis

This compound has a boiling point of 235.7±23.0 °C and a density of 0.987±0.06 g/cm3 . Its refractive index ranges from 1.4560 to 1.4600 . It is an oil form substance .Scientific Research Applications

Synthesis and Sensorial Properties : 3-Mercaptohexyl acetate, along with other mercapto acetates, has been synthesized and analyzed for its chromatographic and sensorial properties. These compounds, especially this compound, have been detected in foods like passion fruit and wine. Their sensorial descriptors are diverse, indicating their potential applications in flavor and aroma studies in food science (Vermeulen & Collin, 2003).

Wine Aroma Contribution : In winemaking, this compound is a key aroma compound. It is produced during fermentation from non-volatile precursors by yeast. The type of precursor affects the rate of formation of this compound, indicating its importance in managing the aromatic profile of wines (Winter et al., 2011).

Analytical Determination in Wine : A novel method for the analytical determination of this compound in wine has been developed. This involves liquid/liquid extraction and ultra-performance liquid chromatography tandem mass spectrometry, highlighting the compound's importance in wine aroma analysis (Piano et al., 2015).

Redox Phenomenon in Wines : Research has shown the significance of both the free and disulfide forms of this compound in understanding the redox phenomenon in wines. This information is valuable for winemakers to manage wine aroma evolution (Roland et al., 2016).

Stereoisomeric Distribution in Wines : The study of the enantiomeric distribution of this compound in wines made from Vitis vinifera revealed differences in aroma perception between the enantiomers, which is crucial for understanding the sensory attributes of wines (Tominaga et al., 2006).

Behavior in Brewing Processes : In the brewing industry, this compound's behavior during brewing processes was examined, indicating its contribution to the distinctive beer aroma (Kishimoto et al., 2008).

Matrix Effects on Perception : A study on the effects of various matrices on the perception of this compound in Chenin Blanc wines used a rapid sensory method, highlighting the importance of the base matrix and sensory method in aroma interaction studies (Wilson et al., 2019).

Safety and Hazards

3-Mercaptohexyl acetate is a combustible liquid . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling it . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it . It should be stored in a well-ventilated place and kept cool .

Future Directions

A recent study has genetically manipulated a brewing strain of Saccharomyces cerevisiae to increase its thiol biotransformation potential, which could lead to increased production of 3-Mercaptohexyl acetate . This could have implications for the brewing industry, as this compound imparts desirable tropical fruit flavors to beer .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Mercaptohexyl acetate involves the reaction of 3-Mercaptohexanol with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "3-Mercaptohexanol", "Acetic anhydride", "Catalyst" ], "Reaction": [ "Step 1: Add 3-Mercaptohexanol and acetic anhydride to a reaction flask.", "Step 2: Add a catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture to a temperature of 60-70°C and stir for 2-3 hours.", "Step 4: Cool the reaction mixture and extract the product with a suitable solvent.", "Step 5: Purify the product by distillation or recrystallization." ] } | |

CAS No. |

145937-71-9 |

Molecular Formula |

C8H16O2S |

Molecular Weight |

176.28 g/mol |

IUPAC Name |

[(3R)-3-sulfanylhexyl] acetate |

InChI |

InChI=1S/C8H16O2S/c1-3-4-8(11)5-6-10-7(2)9/h8,11H,3-6H2,1-2H3/t8-/m1/s1 |

InChI Key |

JUCARGIKESIVLB-MRVPVSSYSA-N |

Isomeric SMILES |

CCC[C@H](CCOC(=O)C)S |

SMILES |

CCCC(CCOC(=O)C)S |

Canonical SMILES |

CCCC(CCOC(=O)C)S |

boiling_point |

186.00 °C. @ 760.00 mm Hg |

density |

0.991-0.996 |

physical_description |

clear liquid |

solubility |

284.5 mg/L @ 25 °C (est) insoluble in water; soluble in ethanol and heptane |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,6S)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B7767687.png)

![(1R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B7767688.png)